Etoricoxib Impurity 12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

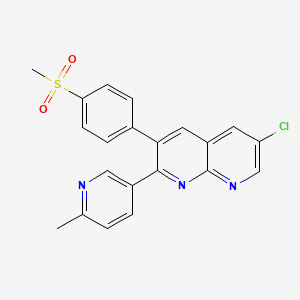

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S/c1-13-3-4-15(11-23-13)20-19(10-16-9-17(22)12-24-21(16)25-20)14-5-7-18(8-6-14)28(2,26)27/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVNADBESBBLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=NC3=NC=C(C=C3C=C2C4=CC=C(C=C4)S(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Characterization of Etoricoxib Impurity 12

Abstract

This technical guide provides a comprehensive elucidation of the chemical identity and structure of Etoricoxib Impurity 12, a process-related impurity associated with the synthesis of the selective COX-2 inhibitor, Etoricoxib. This document details the impurity's definitive nomenclature, physicochemical properties, and core structural features, contrasting them with the active pharmaceutical ingredient (API). We will explore its probable synthetic origins, its significance in regulatory compliance, and present a robust analytical workflow for its identification and characterization. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and manufacturing of Etoricoxib.

Introduction: The Critical Role of Impurity Profiling in Etoricoxib

Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, a non-steroidal anti-inflammatory drug (NSAID) prescribed for the management of conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.[1] Its therapeutic action relies on the precise inhibition of the COX-2 enzyme, which reduces the synthesis of pain- and inflammation-mediating prostaglandins.[]

The synthesis of a complex molecule like Etoricoxib is a multi-step process where side reactions can lead to the formation of impurities.[] These impurities, which can be process-related, degradation products, or arise from starting materials, must be meticulously identified, quantified, and controlled to ensure the safety, efficacy, and stability of the final drug product.[][3] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent impurity profiling. This compound is one such substance that requires thorough characterization to meet these global pharmaceutical standards.

Definitive Identification of this compound

Accurate identification is the foundation of impurity control. This compound has been definitively characterized and is distinguished by the following identifiers.

IUPAC Name and Synonyms

-

IUPAC Name : 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine.[4][5][6][7]

-

Common Synonyms : Etorinaphthyridine.[7]

CAS Registry Number

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below, providing a clear reference for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₆ClN₃O₂S | [5][7][8][9] |

| Molecular Weight | 409.9 g/mol | [5][7][8][9][10] |

| Monoisotopic Mass | 409.0651756 Da | [5][11] |

| Appearance | (Typically a solid, consult supplier) | N/A |

| Solubility | Insoluble in water (Predicted) | [11] |

Elucidation of the Chemical Structure

The chemical structure of this compound is distinct from the Etoricoxib API, primarily due to a different core heterocyclic system. This structural deviation is critical as it points towards its origin as a process-related impurity rather than a simple degradant.

Core Scaffold: A Fused 1,8-Naphthyridine System

The central feature of Impurity 12 is a 1,8-naphthyridine ring system. This is a fused bicyclic heteroaromatic structure composed of two pyridine rings sharing one edge. This contrasts sharply with the 2,3'-bipyridine core of the Etoricoxib molecule.[12] This fundamental difference is the single most important structural feature of Impurity 12.

Analysis of Substituents

Three key functional groups are attached to this naphthyridine core:

-

A 4-(methylsulfonyl)phenyl group at position 3. This is the same sulfone-containing phenyl group found in the parent Etoricoxib molecule.

-

A 6-methylpyridin-3-yl group at position 2. This is also identical to a substituent on the Etoricoxib API.

-

A Chloro (Cl) atom at position 6. This substituent provides an additional point of differentiation.

The presence of two of the three key substituents from the Etoricoxib structure strongly suggests that this impurity is formed from the same or similar precursors during the manufacturing process.

Structural Relationship to Etoricoxib

The diagram below illustrates the structural divergence between the Etoricoxib API and Impurity 12. The key difference lies in the formation of the fused naphthyridine ring in the impurity versus the bipyridine ring in the API.

Caption: Structural relationship between Etoricoxib and Impurity 12.

Synthetic Origin and Analytical Significance

Probable Formation Pathway

The formation of the 1,8-naphthyridine core of Impurity 12, instead of the bipyridine system of Etoricoxib, is likely the result of an alternative cyclization reaction during synthesis. Many syntheses of such heterocyclic systems involve the condensation of a ketone (like 2-(4-methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone, an Etoricoxib intermediate) with a reagent designed to form the second pyridine ring. A change in reaction conditions, stoichiometry, or the presence of a competing reagent could favor an alternative intramolecular condensation pathway, leading to the fused naphthyridine ring system. This makes Impurity 12 a classic example of a process-related impurity.

Analytical Methodologies for Identification

The identification and quantification of this compound in drug substance and product samples rely on high-resolution chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC) : A primary tool for separating the impurity from the main Etoricoxib peak and other related substances.[]

-

Mass Spectrometry (MS) : Coupled with HPLC (LC-MS), this provides definitive mass information (m/z 410.07 for [M+H]⁺), which is crucial for identification. High-resolution MS (HRMS) can confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to fully elucidate the structure of isolated impurity standards, confirming the connectivity of all atoms and the specific isomeric form.

Reference standards of this compound are essential for these analytical activities, serving to validate methods and accurately quantify the impurity in quality control settings.[4][6]

Experimental Protocol: LC-MS/MS for Impurity Identification

This section provides a representative, self-validating protocol for the detection and confirmation of this compound.

Objective

To develop and validate a method for the detection and structural confirmation of this compound in an Etoricoxib drug substance sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

Etoricoxib Drug Substance

-

This compound Reference Standard (CAS: 646459-41-8)

-

Acetonitrile (HPLC or LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

Instrumentation

-

UHPLC System (e.g., Waters Acquity, Agilent 1290)

-

Tandem Quadrupole or Q-TOF Mass Spectrometer (e.g., Sciex 6500, Thermo Q Exactive)

-

Analytical Column: C18, 2.1 x 100 mm, 1.8 µm particle size

Step-by-Step Methodology

-

Standard Preparation :

-

Accurately weigh and dissolve the this compound reference standard in a 50:50 acetonitrile:water mixture to create a 1.0 mg/mL stock solution.

-

Perform serial dilutions to create working standards at 1.0 µg/mL and 0.1 µg/mL.

-

-

Sample Preparation :

-

Accurately weigh 100 mg of the Etoricoxib drug substance and dissolve in 100 mL of 50:50 acetonitrile:water to create a 1.0 mg/mL solution.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

LC Method :

-

Mobile Phase A : 0.1% Formic Acid in Water

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile

-

Flow Rate : 0.4 mL/min

-

Column Temperature : 40 °C

-

Injection Volume : 2 µL

-

Gradient :

-

0-1 min: 10% B

-

1-8 min: 10% to 90% B

-

8-9 min: 90% B

-

9-9.1 min: 90% to 10% B

-

9.1-12 min: 10% B (Re-equilibration)

-

-

-

MS/MS Method :

-

Ionization Mode : Positive Electrospray Ionization (ESI+)

-

Scan Type : Multiple Reaction Monitoring (MRM) or Product Ion Scan

-

Precursor Ion (Q1) : m/z 410.1 (for [M+H]⁺ of Impurity 12)

-

Collision Energy : Optimized by infusing the reference standard (e.g., 25-45 eV).

-

Product Ions (Q3) : Monitor for characteristic fragments to confirm identity.

-

Data Analysis and Workflow

The following workflow ensures a validated identification of the impurity.

Caption: Analytical workflow for LC-MS/MS confirmation of Impurity 12.

Conclusion

This compound is chemically defined as 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine (CAS: 646459-41-8). Its structure is fundamentally different from the Etoricoxib API due to its fused 1,8-naphthyridine core, marking it as a significant process-related impurity. Understanding its structure is paramount for developing specific analytical methods to detect and control its presence in the final drug product, thereby ensuring compliance with global regulatory standards and safeguarding patient health. The use of validated analytical protocols and certified reference standards is indispensable for this critical quality control function.

References

-

Veeprho. (n.d.). Etoricoxib Impurities and Related Compound. Retrieved from [Link]

-

SynThink. (n.d.). Etoricoxib EP Impurities & USP Related Compounds. Retrieved from [Link]

-

SynZeal. (n.d.). This compound | 646459-41-8. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Etoricoxib-Impurities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Etoricoxib. PubChem Compound Database. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Cleanchem. (n.d.). This compound | CAS No: 646459-41-8. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. This compound | 646459-41-8 | SynZeal [synzeal.com]

- 5. This compound | C21H16ClN3O2S | CID 101752555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. clearsynth.com [clearsynth.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. echemi.com [echemi.com]

- 10. alentris.org [alentris.org]

- 11. Page loading... [wap.guidechem.com]

- 12. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling Etoricoxib Impurity 12: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Etoricoxib Impurity 12, a critical reference standard in the pharmaceutical quality control of Etoricoxib. As a Senior Application Scientist, this document is structured to deliver not just the fundamental data but also the contextual and methodological insights necessary for its effective use in a research and drug development setting.

Core Identification and Physicochemical Properties

This compound is a known related substance of Etoricoxib, a selective COX-2 inhibitor. Its presence and quantity are critical quality attributes that must be monitored to ensure the safety and efficacy of the final drug product.

The definitive molecular formula for this compound is C₂₁H₁₆ClN₃O₂S [1][2][3][4][5]. This formula is derived from its chemical structure, which has been elucidated through various spectroscopic techniques.

Table 1: Key Physicochemical Data for this compound

| Parameter | Value | Source(s) |

| Molecular Formula | C₂₁H₁₆ClN₃O₂S | [1][2][3][4][5] |

| Chemical Name | 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine | [1][5][6][7][8] |

| CAS Number | 646459-41-8 | [1][3][4][5][6][7][8][] |

| Molecular Weight | 409.9 g/mol | [1][2][3][4][5][8] |

| Exact Mass | 409.0651756 Da | [1][2] |

The structural integrity of this impurity is paramount for its use as a reference standard. The established chemical name, 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine, precisely describes the arrangement of atoms within the molecule, which is the basis for its molecular formula and weight[5][6][7][8].

Genesis and Significance of this compound

Understanding the origin of an impurity is fundamental to controlling its levels in the active pharmaceutical ingredient (API). This compound can arise from several pathways during the synthesis of Etoricoxib, including side reactions of starting materials, intermediates, or reagents[]. It may also form as a degradation product under certain storage conditions.

The rationale for closely monitoring this specific impurity lies in the stringent requirements of regulatory bodies like the FDA and EMA. The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product[][10]. Therefore, a well-characterized impurity standard is essential for the validation of analytical methods used to quantify its presence in Etoricoxib batches.

Analytical Characterization and Methodologies

The definitive identification and quantification of this compound necessitate robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying impurities in pharmaceutical substances.

Experimental Protocol: HPLC Method for Impurity Profiling

The following is a representative HPLC method for the analysis of Etoricoxib and its related impurities, including Impurity 12. It is crucial to note that this method should be validated in your laboratory to ensure its suitability for your specific application.

Step 1: Preparation of Solutions

-

Mobile Phase A: Prepare a suitable buffer, such as 0.01M potassium dihydrogen phosphate, and adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Etoricoxib API sample in the diluent to a specified concentration.

Step 2: Chromatographic Conditions

-

Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: UV detection at an appropriate wavelength (e.g., 235 nm).

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 30 30 70 35 70 30 | 40 | 70 | 30 |

Step 3: System Suitability

-

Inject the standard solution multiple times to assess system precision (Relative Standard Deviation of peak area should be ≤ 2.0%).

-

Evaluate theoretical plates, tailing factor, and resolution between Etoricoxib and Impurity 12 peaks to ensure the system is performing adequately.

Step 4: Analysis and Calculation

-

Inject the sample solution.

-

Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

-

Calculate the amount of Impurity 12 in the sample using the peak area response and the concentration of the standard solution.

Logical Workflow for Impurity Identification and Quantification

The following diagram illustrates the logical workflow for the identification and quantification of this compound.

Caption: Workflow for this compound Analysis.

Structural Relationship and Synthesis Pathway Visualization

To provide a clearer understanding of the molecular architecture, the relationship between Etoricoxib and Impurity 12 is visualized below. This impurity shares a core structural scaffold with the parent drug molecule but possesses a distinct modification.

Caption: Formation Pathways of this compound.

This visualization underscores that Impurity 12 can be formed either as a byproduct during the primary synthesis of Etoricoxib or as a subsequent degradation product[][10]. The control of reaction conditions and purification processes is therefore critical to minimize its formation.

Conclusion and Best Practices

The accurate identification and quantification of this compound are non-negotiable aspects of quality control in the manufacturing of Etoricoxib. This guide has provided the foundational knowledge, including the definitive molecular formula C₂₁H₁₆ClN₃O₂S , and practical methodologies for its analysis.

Key Takeaways for Researchers and Professionals:

-

Always Use Certified Reference Standards: The accuracy of your impurity profiling is directly dependent on the quality of the reference material used.

-

Method Validation is Mandatory: Any analytical method employed for impurity quantification must be rigorously validated according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness.

-

Understand Impurity Formation: A thorough understanding of the synthetic and degradation pathways that lead to the formation of Impurity 12 is crucial for developing effective control strategies.

By adhering to these principles and utilizing the technical information provided, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of Etoricoxib-containing pharmaceuticals.

References

-

National Center for Biotechnology Information. This compound | C21H16ClN3O2S. PubChem. [Link]

-

SynZeal. This compound | 646459-41-8. [Link]

-

Pharmaffiliates. Etoricoxib-Impurities. [Link]

-

SynZeal. Etoricoxib Impurities. [Link]

-

precisionFDA. ETORICOXIB. [Link]

-

SynThink. Etoricoxib EP Impurities & USP Related Compounds. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C21H16ClN3O2S | CID 101752555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Etoricoxib Impurities | SynZeal [synzeal.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound | 646459-41-8 | SynZeal [synzeal.com]

- 7. This compound | 646459-41-8 [chemicalbook.com]

- 8. thepurechem.com [thepurechem.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

Synthesis pathway of 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine

An In-Depth Technical Guide to the Synthesis of 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a prominent heterocyclic scaffold that has garnered significant interest from researchers due to its versatile biological activities.[1][2] This privileged structure is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide pharmacological spectrum, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The target molecule of this guide, 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine, incorporates this potent core, suggesting its potential utility in drug discovery and development programs.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed, mechanistically-grounded pathway for the synthesis of this complex molecule. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, offering insights into a robust and reproducible synthetic strategy.

Retrosynthetic Strategy: A Friedländer Annulation Approach

The construction of the 1,8-naphthyridine core is the central challenge in this synthesis. Our strategy hinges on the Friedländer annulation , a classic and highly effective method for synthesizing quinolines and their aza-analogs like naphthyridines.[6][7] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration step.[8]

Our retrosynthetic analysis pinpoints two key precursors for the final cyclization step:

-

Precursor A: 2-Amino-5-chloronicotinaldehyde, which will form the chlorinated pyridine ring of the naphthyridine core.

-

Precursor B: 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one, an α-aryl ketone that provides the substituents at the C2 and C3 positions of the final product.

Caption: Retrosynthetic disconnection of the target molecule.

Part 1: Synthesis of Key Precursor: 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one

This ketone is a known key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[9][10] Its synthesis can be efficiently achieved via a palladium-catalyzed α-arylation of an acetylpyridine with an aryl halide. This modern cross-coupling approach offers high yields and good functional group tolerance.

Reaction Scheme: Palladium-Catalyzed α-Arylation

The reaction couples 5-acetyl-2-methylpyridine with 4-bromophenylmethylsulfone. The choice of a palladium catalyst, specifically in combination with a bulky phosphine ligand like Xantphos, is critical. This catalytic system is adept at facilitating the formation of the C-C bond between the enolate of the ketone and the aryl bromide. A non-nucleophilic inorganic base, such as potassium phosphate (K₃PO₄), is employed to generate the necessary ketone enolate without competing side reactions.

Caption: Synthesis of the α-aryl ketone precursor.

Experimental Protocol

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stirrer and reflux condenser, add palladium(II) acetylacetonate (Pd(acac)₂, 0.5 mol%) and Xantphos (1 mol%).

-

Reagent Addition: Add 4-bromophenylmethylsulfone (1.25 eq), 5-acetyl-2-methylpyridine (1.0 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

-

Solvent and Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude residue is purified by silica gel column chromatography (eluent: ethyl acetate/cyclohexane gradient) to yield the pure product as a white crystalline solid.[11]

| Parameter | Value/Condition | Rationale |

| Catalyst | Pd(acac)₂ | Robust and stable palladium(II) precatalyst. |

| Ligand | Xantphos | Bulky bisphosphine ligand that promotes reductive elimination and prevents β-hydride elimination. |

| Base | K₃PO₄ | Strong, non-nucleophilic base effective for generating the ketone enolate. |

| Solvent | NMP | High-boiling polar aprotic solvent, excellent for solubilizing reagents and facilitating high-temperature reactions. |

| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |

| Yield (Typical) | ~91% | High efficiency is characteristic of this optimized catalytic system.[11] |

Part 2: Core Synthesis via Friedländer Annulation

With both precursors in hand, the final step is the construction of the 1,8-naphthyridine core. The Friedländer reaction provides a convergent and efficient route to the target molecule.

Reaction Scheme: Condensation and Cyclization

The reaction is initiated by the condensation between the amino group of 2-amino-5-chloronicotinaldehyde and the carbonyl group of the ketone precursor, or by an aldol-type condensation between the aldehyde and the α-methylene of the ketone. This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to form the stable 1,8-naphthyridine ring system. While traditionally catalyzed by strong acids or bases, modern methods often employ milder catalysts for improved yields and cleaner reactions.[8]

Caption: Final Friedländer annulation to form the target compound.

Experimental Protocol

-

Reagent Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one (1.0 eq) and 2-amino-5-chloronicotinaldehyde (1.1 eq) in ethanol.[12][13]

-

Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (KOH), to the mixture. Alternatively, an acid catalyst like p-toluenesulfonic acid can be used. The choice of catalyst can influence reaction rate and yield.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the formation of the product by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove residual starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford the final product, 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine, as a solid.

| Parameter | Value/Condition | Rationale |

| Reactants | Precursors A & B | The foundational building blocks for the naphthyridine ring. |

| Catalyst | KOH (base) or p-TsOH (acid) | Catalyzes the initial condensation and subsequent cyclodehydration steps.[6][8] |

| Solvent | Ethanol | A common, effective solvent that facilitates dissolution of reactants and allows for heating to reflux. |

| Temperature | Reflux (~78 °C) | Ensures a sufficient reaction rate for the condensation and cyclization to proceed to completion. |

| Product Form | Solid | The planar, aromatic nature of the product often results in it being a solid at room temperature.[14] |

Summary and Outlook

The synthesis of 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine is effectively accomplished through a two-stage process. The initial stage involves the robust palladium-catalyzed α-arylation to construct the key ketone intermediate. The final stage employs the time-honored yet powerful Friedländer annulation to assemble the target 1,8-naphthyridine core. This strategic combination of modern cross-coupling chemistry with classic heterocyclic synthesis provides a reliable and efficient pathway for accessing this complex and medicinally relevant molecule, opening avenues for further investigation into its potential biological applications.

References

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health (NIH). Available at: [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. PubMed. Available at: [Link]

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. Available at: [Link]

-

A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. ResearchGate. Available at: [Link]

-

CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

-

A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IPIndia. Available at: [Link]

-

A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate. Available at: [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

-

One-pot synthesis of annulated 1,8-naphthyridines. ResearchGate. Available at: [Link]

-

MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Available at: [Link]

-

6-Chloro-2-(6-methyl-3-pyridinyl)-3-[4-(methylsulfonyl)phenyl]-1,8-naphthyridine. Pharmaffiliates. Available at: [Link]

-

2-Amino-5-chloronicotinaldehyde. MySkinRecipes. Available at: [Link]

-

6-Chloro-2-(6-methyl-3-pyridinyl)-3-[4-(methylsulfonyl)phenyl]-1,8-naphthyridine. IndiaMART. Available at: [Link]

-

6-Chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine(EtoricoxibImpurity). MySkinRecipes. Available at: [Link]

- Preparation method of 2-chloro nicotinaldehyde. Google Patents.

-

Design and synthesis of 1,8-naphthalimide functionalized benzothiadiazoles. RSC Publications. Available at: [Link]

-

A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. ResearchGate. Available at: [Link]

-

Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. National Institutes of Health (NIH). Available at: [Link]

-

Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. National Institutes of Health (NIH). Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Synthesis of 2-Amino-5-(3-Chloropr. Amanote Research. Available at: [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectjournals.com [connectjournals.com]

- 9. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 12. 2-Amino-5-chloronicotinaldehyde [myskinrecipes.com]

- 13. 54856-61-0|2-Amino-5-chloronicotinaldehyde|BLD Pharm [bldpharm.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Etoricoxib Impurity 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Etoricoxib Impurity 12, a known related substance of the selective COX-2 inhibitor, Etoricoxib. The structural elucidation of impurities is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This document offers a detailed examination of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for this specific impurity, presented from the perspective of a Senior Application Scientist. The methodologies and interpretations provided herein are grounded in established analytical principles and are intended to serve as a valuable resource for professionals in the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development

Etoricoxib is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1][2] The synthesis and storage of Etoricoxib can lead to the formation of various impurities, which may arise from starting materials, intermediates, or degradation of the active pharmaceutical ingredient (API).[] Regulatory agencies worldwide mandate the identification and characterization of any impurity present at or above a specified threshold. Understanding the chemical structure of these impurities is paramount for assessing their potential toxicological impact and for controlling their levels within acceptable limits.

This compound, identified as 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine [4], is a process-related impurity that requires thorough characterization. This guide will delve into the core spectroscopic techniques utilized for its structural confirmation.

Chemical Identity and Physical Properties

A foundational understanding of the impurity's basic characteristics is essential before delving into its spectroscopic data.

| Property | Value | Source(s) |

| Chemical Name | 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine | [4] |

| CAS Number | 646459-41-8 | [] |

| Molecular Formula | C₂₁H₁₆ClN₃O₂S | [5] |

| Molecular Weight | 409.9 g/mol | [2] |

Analytical Workflow for Impurity Characterization

The structural elucidation of a pharmaceutical impurity is a multi-step process that relies on the convergence of data from several analytical techniques. The typical workflow is designed to provide orthogonal information, leading to an unambiguous structure assignment.

Caption: A generalized workflow for the characterization of pharmaceutical impurities.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for impurity identification, providing crucial information about the molecular weight and elemental composition, as well as structural insights through fragmentation analysis.

Experimental Protocol: LC-MS/MS Analysis

Objective: To determine the molecular weight of this compound and to study its fragmentation pattern.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the isolated impurity in a suitable solvent, such as acetonitrile or methanol.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 3.0 mm, 5 µm) is often suitable for separating Etoricoxib and its impurities.[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[7]

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is generally effective for nitrogen-containing compounds like Etoricoxib and its impurities.[8]

-

Full Scan (MS1): Acquire data in full scan mode over a mass range of m/z 100-600 to determine the protonated molecular ion [M+H]⁺.

-

Product Ion Scan (MS/MS): Select the [M+H]⁺ ion of the impurity as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

-

Data Interpretation

Expected Molecular Ion:

Based on the molecular formula C₂₁H₁₆ClN₃O₂S, the expected monoisotopic mass of this compound is approximately 409.0652 Da. In positive ion mode ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at m/z 410.0730 . The characteristic isotopic pattern of a chlorine-containing compound (an M+2 peak with approximately one-third the intensity of the M peak) should also be present, providing further confirmation of the elemental composition.

Predicted Fragmentation Pathway:

While the exact fragmentation of Impurity 12 is not publicly available, a predicted pathway can be postulated based on its structure and by analogy to the fragmentation of Etoricoxib. The parent drug, Etoricoxib (m/z 359 for [M+H]⁺), is known to fragment to a major product ion at m/z 280.[9] This corresponds to the loss of the sulfonyl group and a portion of the pyridine ring.

For Impurity 12, with its additional naphthyridine ring system, the fragmentation is likely to be more complex. Key fragmentation pathways could involve:

-

Loss of the methylsulfonyl group (-SO₂CH₃): This would result in a significant neutral loss of 79 Da.

-

Cleavage of the bond between the phenyl and naphthyridine rings.

-

Fission within the naphthyridine or pyridine ring systems.

Caption: A conceptual fragmentation pathway for this compound.

Part 2: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups in this compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum should be acquired and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. While the specific spectrum is not publicly available, a comparison with the known spectrum of Etoricoxib can provide valuable insights.[10]

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| Aromatic C-H Stretch | 3100-3000 | Characteristic of the multiple aromatic rings. |

| Aliphatic C-H Stretch | 3000-2850 | From the methyl groups. |

| C=N and C=C Stretch | 1600-1450 | Multiple bands are expected from the pyridine and naphthyridine rings. |

| S=O Asymmetric Stretch | ~1350-1300 | Strong absorption from the sulfonyl group. |

| S=O Symmetric Stretch | ~1160-1120 | Strong absorption from the sulfonyl group. |

| C-Cl Stretch | ~800-600 | May be difficult to assign definitively in the fingerprint region. |

The presence of strong bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions would be highly indicative of the sulfonyl group, a key structural feature of this impurity.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain detailed structural information, including the number and connectivity of protons and carbons in this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of the impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (Optional but Recommended): To aid in structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Data Interpretation

While a publicly available, fully assigned NMR spectrum for this compound is not available, a predicted spectrum can be discussed based on its chemical structure.

¹H NMR (Proton NMR):

-

Aromatic Region (δ 7.0-9.0 ppm): A complex pattern of signals is expected in this region due to the multiple protons on the phenyl, pyridine, and naphthyridine rings. The exact chemical shifts and coupling patterns will depend on the substitution pattern and electronic environment of each proton.

-

Methylsulfonyl Protons (δ ~3.1-3.3 ppm): A sharp singlet corresponding to the three protons of the -SO₂CH₃ group is anticipated.

-

Methylpyridinyl Protons (δ ~2.5-2.7 ppm): A singlet corresponding to the three protons of the methyl group on the pyridine ring is expected.

¹³C NMR (Carbon NMR):

-

Aromatic Region (δ ~110-160 ppm): A number of signals corresponding to the carbon atoms of the aromatic rings will be observed.

-

Methylsulfonyl Carbon (δ ~44-46 ppm): The carbon of the -SO₂CH₃ group is expected in this region.

-

Methylpyridinyl Carbon (δ ~20-25 ppm): The carbon of the methyl group on the pyridine ring should appear in the upfield region of the spectrum.

The combination of ¹H and ¹³C NMR, along with 2D NMR data, would allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the proposed structure of this compound. Commercial suppliers of this impurity standard, such as SynZeal and Pharmaffiliates, typically provide a Certificate of Analysis that includes this detailed characterization data.[2][4]

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, is essential for its definitive structural elucidation. This technical guide has outlined the standard methodologies and expected data for each technique. While publicly available spectra are limited, the information presented provides a robust framework for researchers and scientists involved in the analysis and control of impurities in Etoricoxib. The principles and protocols described herein are fundamental to ensuring the quality and safety of pharmaceutical products in accordance with global regulatory standards.

References

-

Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

-

ResearchGate. Determination of etoricoxib in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation. [Link]

-

SciELO. Determination of etoricoxib in human plasma using automated on-line solid-phase extraction coupled with LC-APCI/MS/MS. [Link]

-

SAS Publishers. Identification of Etoricoxib Polymorphic Crystalline Form in Pharmaceutical Raw Materials. [Link]

-

PubMed Central. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. [Link]

-

SynZeal. This compound | 646459-41-8. [Link]

-

Ingenta Connect. Isolation and structural characterization of the photolysis products of etoricoxib. [Link]

-

PubChem. Etoricoxib. [Link]

-

Pharmaffiliates. Etoricoxib-Impurities. [Link]

-

ResearchGate. IR spectrum of Etoricoxib. [Link]

-

SynZeal. Etoricoxib Impurities. [Link]

-

PubMed. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. [Link]

-

Allmpus. etoricoxib impurity c. [Link]

-

ResearchGate. Etoricoxib spiked with all impurities. [Link]

-

AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. [Link]

-

PubMed. Determination of etoricoxib in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation. [Link]

-

MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

-

MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

-

ResearchGate. determination of etoricoxib in bulk formulations by rp-hplc method. [Link]

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 646459-41-8 | SynZeal [synzeal.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. ijper.org [ijper.org]

- 8. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of etoricoxib in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. saspublishers.com [saspublishers.com]

Physical and chemical properties of Etoricoxib Impurity 12

An In-Depth Technical Guide to the Physical and Chemical Properties of Etoricoxib Impurity 12

Abstract

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties in treating conditions like osteoarthritis and rheumatoid arthritis.[1][2][3][4] The purity of an active pharmaceutical ingredient (API) is critical to its safety and efficacy. Therefore, the identification, characterization, and control of impurities are mandated by regulatory bodies worldwide. This compound is a known related substance of Etoricoxib.[2][5][] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its structure, identification, and analytical methodologies essential for researchers, quality control analysts, and drug development professionals.

Chemical Identity and Structure

Accurate identification is the foundation of impurity profiling. This compound is a structurally distinct molecule that can arise during the synthesis or storage of the Etoricoxib drug substance.[5][]

IUPAC Name: 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine[3][5][7][8]

CAS Number: 646459-41-8[2][3][5][][7][8][9][10][11]

Synonyms:

-

6-Chloro-2-(6-methyl-3-pyridinyl)-3-[4-(methylsulfonyl)phenyl]-1,8-naphthyridine[7]

-

2-(6-Methyl-3-pyridyl)-3-(4-mesylphenyl)-6-chloro-1,8-naphthyridine[9]

The core structure features a naphthyridine ring system, which distinguishes it from the bipyridine core of the parent Etoricoxib molecule.[1][7] This structural difference underscores the importance of robust analytical methods capable of resolving such closely related compounds.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of an impurity are crucial for developing analytical methods and understanding its behavior during manufacturing and storage. While extensive experimental data for this specific impurity is not widely published, key properties can be consolidated from chemical databases and supplier information.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₆ClN₃O₂S | [3][7][9][10] |

| Molecular Weight | 409.9 g/mol | [7][9][10][12] |

| Exact Mass | 409.0651756 Da | [7][9] |

| Appearance | Assumed to be a solid powder | N/A |

| Solubility | Data not available. Parent drug Etoricoxib is poorly soluble in water but soluble in organic solvents like DMSO.[4][13] | N/A |

| Melting Point | Data not available. Parent drug Etoricoxib melts at ~134-137°C.[4][14][15] | N/A |

| Storage Condition | Shipped at ambient temperature. Recommended long-term storage at 2-8°C. | [4][5] |

Analytical Characterization

The detection and quantification of this compound require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Etoricoxib and its impurities.[][16][17][18]

High-Performance Liquid Chromatography (HPLC)

A well-developed Reverse-Phase HPLC (RP-HPLC) method is essential for separating Impurity 12 from the Etoricoxib API and other related substances. The choice of stationary phase, mobile phase composition, and detector settings are critical for achieving the necessary resolution and sensitivity.

Causality in Method Development:

-

Stationary Phase: A C18 or Cyano (CN) column is often selected due to its hydrophobicity, which provides good retention and separation for the relatively non-polar Etoricoxib and its related compounds.[16] A cyano column, in particular, can offer alternative selectivity for aromatic and nitrogen-containing compounds.

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[16][19] The buffer controls the pH, which influences the ionization state and retention of the analytes, while the organic modifier is adjusted to control the elution strength. Isocratic elution provides simplicity, while a gradient elution may be necessary to resolve a complex mixture of impurities with varying polarities.[16][20]

-

Detection: UV detection is standard, with the wavelength set near the maximum absorbance of Etoricoxib (~235 nm) to ensure high sensitivity for both the API and its impurities.[19][21]

Sample Protocol: RP-HPLC Method for Impurity Profiling

The following protocol is a representative example based on established methods for Etoricoxib analysis and serves as a validated starting point for laboratory implementation.

Objective: To separate and quantify this compound in a drug substance sample.

Instrumentation:

-

HPLC system with UV/Vis or Photodiode Array (PDA) detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sonicator

Chromatographic Conditions:

-

Column: Zorbax SB CN (250 x 4.6 mm), 5 µm particle size[16] (or equivalent C18 column)

-

Mobile Phase: 0.02 M Disodium hydrogen orthophosphate buffer (pH adjusted to 7.2) and Acetonitrile (60:40 v/v)[16]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Detection Wavelength: 235 nm[21]

-

Injection Volume: 20 µL

Procedure:

-

Buffer Preparation: Dissolve the required amount of disodium hydrogen orthophosphate in HPLC-grade water to make a 0.02 M solution. Adjust the pH to 7.2 using 1 N sodium hydroxide. Filter through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 ratio. Degas the solution using sonication or vacuum filtration.

-

Standard Solution Preparation: Accurately weigh a certified reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 1 µg/mL).

-

Sample Solution Preparation: Accurately weigh the Etoricoxib drug substance and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Chromatography: Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

System Suitability: Before sample analysis, inject a standard solution multiple times to verify system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD for peak area).

-

Calculation: Identify the peak corresponding to Impurity 12 in the sample chromatogram by comparing its retention time with the standard. Quantify the impurity using the peak area response against the certified reference standard.

Caption: Workflow for HPLC-based analysis of this compound.

Formation and Control

This compound is classified as a process-related impurity.[5][] This implies it may be formed from starting materials, as an intermediate, or as a byproduct during the synthesis of the Etoricoxib API. Its presence and limits must be carefully controlled through optimization of the manufacturing process and monitored by the quality control unit to ensure the final drug product meets regulatory specifications.

Conclusion

A thorough understanding of the physicochemical properties of this compound is fundamental for the development and validation of analytical methods required for quality control in a pharmaceutical setting. This guide consolidates the available chemical and physical data for this specific impurity. The outlined RP-HPLC methodology provides a robust framework for its separation and quantification, ensuring that the purity of the Etoricoxib API can be reliably assessed to guarantee its safety and therapeutic efficacy.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101752555, this compound. Retrieved from [Link]

-

Analytica Chemie. (n.d.). Etoricoxib Impurity. Retrieved from [Link]

-

SynZeal. (n.d.). This compound. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

- Venugopal, S., et al. (2011). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. E-Journal of Chemistry, 8(S1), S119-S126.

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). A review on various analytical techniques for the assay of etoricoxib. Retrieved from [Link]

- Singh, B., et al. (2022). Determination Of Etoricoxib By Analytical And Bioanalytical Methods: A Review.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123619, Etoricoxib. Retrieved from [Link]

- Patil, K., et al. (2023). A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. Journal of Drug Delivery and Therapeutics, 13(7), 108-115.

-

Veeprho. (n.d.). Etoricoxib Impurities and Related Compound. Retrieved from [Link]

-

SynZeal. (n.d.). Etoricoxib Impurities. Retrieved from [Link]

- SAS Publishers. (2020). Identification of Etoricoxib Polymorphic Crystalline Form in Pharmaceutical Raw Materials. SAS Journal of Pharmacy, 6(3), 54-61.

- Rajan, D.S., et al. (2006). Development and validation of an HPLC method for analysis of etoricoxib in human plasma. Indian journal of pharmaceutical sciences, 68(4), 455.

-

Cleanchem. (n.d.). This compound | CAS No: 646459-41-8. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Etoricoxib-Impurities. Retrieved from [Link]

- Sapkal, S., et al. (2016). Formulation and Characterization of Solid Dispersions of Etoricoxib Using Natural Polymers. Journal of Drug Delivery and Therapeutics, 6(4), 8-14.

- Vora, D. N., & Kadav, A. A. (2009). Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM. Eurasian Journal of Analytical Chemistry, 4(2), 151-158.

- Woolf, E., et al. (2004). Isolation and structural characterization of the photolysis products of etoricoxib. Pharmazie, 59(12), 913-918.

Sources

- 1. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Etoricoxib | 202409-33-4 [chemicalbook.com]

- 5. This compound | 646459-41-8 | SynZeal [synzeal.com]

- 7. This compound | C21H16ClN3O2S | CID 101752555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. echemi.com [echemi.com]

- 10. Etoricoxib Impurities | SynZeal [synzeal.com]

- 11. thepurechem.com [thepurechem.com]

- 12. alentris.org [alentris.org]

- 13. researchgate.net [researchgate.net]

- 14. 202409-33-4 CAS MSDS (Etoricoxib) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. saspublishers.com [saspublishers.com]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. impactfactor.org [impactfactor.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Sourcing and Qualification of Etoricoxib Impurity 12 Reference Standard

Introduction: The Analytical Imperative in Drug Substance Purity

Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, a cornerstone for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[1][2][3] Its mechanism, which selectively targets COX-2 over COX-1, is designed to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][] However, the therapeutic efficacy and safety of any active pharmaceutical ingredient (API) like Etoricoxib are intrinsically linked to its purity. The presence of impurities, which can arise from starting materials, intermediates, by-products of the manufacturing process, or degradation, can compromise the quality, safety, and efficacy of the final drug product.[][5]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate stringent control over these impurities.[6][7][8] This guide focuses on a specific, known process-related impurity: Etoricoxib Impurity 12 .

Chemical Identity of this compound:

-

Chemical Name: 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine[9][10]

-

Molecular Formula: C₂₁H₁₆ClN₃O₂S[10]

The accurate detection and quantification of this impurity during drug development and routine quality control (QC) are paramount. This is impossible without a high-purity, well-characterized Reference Standard for this compound. This document serves as a technical guide for researchers and drug development professionals on sourcing, evaluating, and implementing this critical analytical tool.

The Role of the Reference Standard in Regulatory Compliance

A reference standard is a highly purified and well-characterized material used as a benchmark for the confirmation of identity and the determination of purity and potency of a substance. For an impurity like this compound, the reference standard is not merely a laboratory reagent; it is a linchpin in the validation of the entire analytical framework.

Why is a qualified reference standard non-negotiable?

-

Method Validation: During the validation of analytical methods (e.g., HPLC), the reference standard is used to confirm specificity, linearity, accuracy, and precision. It allows the analyst to prove that the method can reliably separate the impurity from the API and other components and quantify it accurately.[12]

-

Peak Identification: In a chromatogram, the retention time of the reference standard provides the definitive identification of the impurity peak in the analysis of the Etoricoxib API.

-

Accurate Quantification: The reference standard, with its known purity, is used to prepare calibration standards. The response of these standards allows for the precise calculation of the impurity's concentration in the drug substance, ensuring it does not exceed the reporting, identification, and qualification thresholds set by ICH guidelines.[5][8][13]

-

Regulatory Submissions: A comprehensive Certificate of Analysis (CoA) for the reference standard, detailing its identity, purity, and characterization, is a critical component of the documentation submitted in Abbreviated New Drug Applications (ANDAs) and other regulatory filings.[9]

Without a reliable reference standard, any analytical data generated for impurity profiling is scientifically and regulatorily indefensible.

Supplier Landscape for this compound

Sourcing a high-quality reference standard requires careful consideration of the supplier's technical capabilities and documentation. The material should be accompanied by a robust data package that validates its structure and purity. Below is a comparative summary of some commercially available sources.

| Supplier | Product Information | CAS No. | Stated Purity | Accompanying Documentation Summary |

| SynZeal | This compound[9] | 646459-41-8 | Not explicitly stated, but supplied with detailed characterization data.[9] | Supplied with a Certificate of Analysis (CoA) and complete analytical data.[9] |

| BOC Sciences | This compound[] | 646459-41-8 | >95%[] | Provides products for impurity characterization and drug discovery.[] |

| Simson Pharma | This compound | 646459-41-8 | In stock; purity data typically provided on CoA. | Provides chemical name and structure. |

| SynThink | Etoricoxib Impurities[12] | Not specified for Imp. 12 | Not specified; custom synthesis available. | Supplies standards with full analytical characterization including NMR, MS, and HPLC purity data.[12] |

| LGC Standards | Etoricoxib and related impurities[14] | Not specified for Imp. 12 | Manufactured under ISO/IEC 17025. | Accompanied by an extensive Certificate of Analysis.[14] |

Disclaimer: This table is for informational purposes and is not an exhaustive list. Researchers should conduct their own due diligence when selecting a supplier.

Technical Qualification Protocol for this compound Reference Standard

Expertise & Experience Insight: While a supplier's Certificate of Analysis provides a strong foundation, it is a pillar of good scientific practice and a requirement in GxP environments to perform in-house verification of a new reference standard. This ensures the material is suitable for its intended analytical purpose and provides an independent record of its quality. The following protocol outlines a robust system for such a qualification.

Workflow for Reference Standard Qualification

Caption: Workflow for the qualification of an impurity reference standard.

Experimental Protocols

Objective: To confirm the identity and establish the purity of a newly acquired batch of this compound reference standard.

Step 1: Identity Confirmation via Mass Spectrometry

-

Causality: This technique directly measures the mass-to-charge ratio of the molecule, providing a rapid and accurate confirmation of its molecular weight (MW), which is a fundamental physical property.

-

Methodology:

-

Prepare a dilute solution of the reference standard in a suitable solvent (e.g., Acetonitrile:Water 50:50).

-

Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Acceptance Criterion: The observed mass for the protonated molecule [M+H]⁺ should correspond to the theoretical MW of this compound (409.9 g/mol ) plus the mass of a proton.[10]

-

Step 2: Structural Confirmation via NMR Spectroscopy

-

Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. This "fingerprint" is unique to the specific chemical structure and is the gold standard for unambiguous structural elucidation.

-

Methodology:

-

Accurately weigh and dissolve 5-10 mg of the standard in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra and assign the observed chemical shifts, multiplicities, and integrations.

-

Acceptance Criterion: The acquired spectra must be consistent with the known structure of 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine.

-

Step 3: Purity Determination via HPLC

-

Causality: HPLC is the primary technique for separating the main component from any structurally similar impurities. A stability-indicating method ensures that all potential process impurities and degradants are resolved.

-

Methodology:

-

Chromatographic Conditions (Example):

-

Column: Zorbax SB CN, 250 x 4.6 mm, 5 µm particle size, or equivalent.[15]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A time-based gradient to ensure separation of all related substances.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 235 nm.

-

Injection Volume: 10 µL.

-

-

System Suitability Test (SST):

-

Inject a standard solution six times.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

-

-

Analysis:

-

Prepare the reference standard solution at a concentration of approximately 0.5 mg/mL in a suitable diluent.

-

Inject the solution into the HPLC system.

-

Integrate all peaks, ignoring any peaks from the blank and those below the reporting threshold (e.g., 0.05%).

-

-

Calculation:

-

Calculate purity using the area normalization method:

-

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100

-

-

-

Acceptance Criterion: The calculated purity should be consistent with the value reported on the supplier's CoA (typically ≥95%).

-

Conclusion

The successful development and commercialization of a safe and effective drug product like Etoricoxib relies on a foundation of precise and accurate analytical science. The reference standard for this compound is a critical component of this foundation. A systematic approach, beginning with the careful selection of a reputable supplier and culminating in a rigorous in-house qualification, ensures that the standard is fit for its purpose. This diligence underpins the integrity of all subsequent analytical data, providing confidence in product quality and ensuring compliance with global regulatory expectations.

References

-

SynZeal. This compound | 646459-41-8. [Link]

-

European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006-10-01). [Link]

-

International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

-

ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

-

YouTube. ICH Q3A Guideline for Impurities in New Drug Substances. (2024-10-31). [Link]

-

ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006-10-25). [Link]

-

SynThink. Etoricoxib EP Impurities & USP Related Compounds. [Link]

-

PubChem - NIH. This compound | C21H16ClN3O2S | CID 101752555. [Link]

-

ResearchGate. Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. [Link]

-

CORE. Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. [Link]

-

ResearchGate. Analytical techniques for the assay of etoricoxib -a review. (2025-08-07). [Link]

-

National Institutes of Health (NIH). Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities. (2022-12-02). [Link]

-

Pharmaoffer.com. GMP-Certified Etoricoxib API Manufacturers & Suppliers. [Link]

-

PubChem - NIH. Etoricoxib | C18H15ClN2O2S | CID 123619. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaoffer.com [pharmaoffer.com]

- 3. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jpionline.org [jpionline.org]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 8. database.ich.org [database.ich.org]

- 9. This compound | 646459-41-8 | SynZeal [synzeal.com]

- 10. This compound | C21H16ClN3O2S | CID 101752555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. thepurechem.com [thepurechem.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Etoricoxib | CAS 202409-33-4 | LGC Standards [lgcstandards.com]

- 15. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Origin and Formation of Etoricoxib Impurity 12

Abstract

This technical guide provides a comprehensive examination of the origin and formation of Etoricoxib Impurity 12, a known process-related impurity encountered during the synthesis of the selective COX-2 inhibitor, Etoricoxib. This document is intended for researchers, scientists, and professionals in drug development and quality control. We will delve into the chemical identity of this impurity, propose a scientifically robust mechanism for its formation based on established chemical principles, and provide detailed analytical and synthetic protocols. The guide emphasizes the causal relationships behind synthetic and analytical choices, ensuring a deep, practical understanding of this specific impurity.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Manufacturing

Etoricoxib is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[] Its efficacy in managing pain and inflammation is well-documented.[] However, as with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process can give rise to impurities.[][2] These impurities, which can originate from starting materials, intermediates, by-products, or degradation, must be meticulously identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[][2]

This compound is a process-related impurity, meaning it is formed during the synthesis of the Etoricoxib API.[2] Understanding its formation is crucial for optimizing the manufacturing process to minimize its presence. This guide will provide a detailed exploration of the likely chemical pathways leading to the formation of this impurity.

Chemical Identification and Structural Elucidation of this compound

A thorough understanding of an impurity begins with its unambiguous identification. This compound has been characterized and is available as a reference standard from various suppliers.

Table 1: Chemical Identity of this compound

| Parameter | Value |

| Chemical Name | 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine |

| CAS Number | 646459-41-8 |

| Molecular Formula | C₂₁H₁₆ClN₃O₂S |

| Molecular Weight | 409.89 g/mol |

The key structural difference between Etoricoxib and Impurity 12 is the core heterocyclic system. Etoricoxib features a bipyridine ring system, whereas Impurity 12 contains a 1,8-naphthyridine moiety. This fundamental difference points to a distinct cyclization reaction occurring as a side pathway during the main synthesis.

Proposed Mechanism of Formation: A Friedländer Annulation Side Reaction

The formation of the 1,8-naphthyridine core of Impurity 12 can be rationalized through a side reaction analogous to the Friedländer annulation . The Friedländer synthesis is a well-established method for constructing quinoline and naphthyridine ring systems via the condensation of a 2-aminoaromatic aldehyde or ketone with a compound possessing an activated α-methylene group.[3][4][5]

In the context of Etoricoxib synthesis, the primary reactants for the formation of the central pyridine ring are the ketosulfone intermediate (1) and a vinamidinium salt (2) , which acts as a three-carbon synthon.

The proposed mechanism for the formation of this compound involves a side reaction where a reactive intermediate derived from the vinamidinium salt or its precursors reacts with the ketosulfone intermediate in a Friedländer-type condensation.

Generation of Key Intermediates

The synthesis of Etoricoxib typically involves the reaction of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (ketosulfone, 1 ) with a vinamidinium salt such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (2 ), followed by treatment with an ammonia source.[6][7][8][9][10]

A plausible side reaction pathway involves the in-situ formation of a 2-aminonicotinaldehyde derivative or a related reactive species from the vinamidinium salt or its precursors under the reaction conditions. This species can then participate in a Friedländer annulation with the ketosulfone intermediate.

The Friedländer-Type Condensation Pathway

The proposed mechanism for the formation of this compound is depicted below:

Caption: Proposed reaction pathways for Etoricoxib and Impurity 12.

The key steps in the proposed Friedländer-type mechanism for the formation of Impurity 12 are:

-

Aldol-type Condensation: The enolate of the ketosulfone intermediate (1 ), formed under basic conditions, attacks the aldehyde functionality of the reactive amino-aldehyde intermediate.

-

Dehydration: The resulting aldol adduct undergoes dehydration to form a chalcone-like intermediate.

-

Intramolecular Cyclization and Aromatization: The amino group of the chalcone-like intermediate attacks the enone system, leading to an intramolecular cyclization. Subsequent dehydration and aromatization yield the stable 1,8-naphthyridine ring system of this compound.

Sources

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]